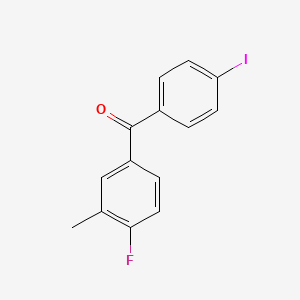

4'-Fluoro-4-iodo-3'-methylbenzophenone

描述

4'-Fluoro-4-iodo-3'-methylbenzophenone is a halogenated benzophenone derivative characterized by a fluorine atom at the 4' position, an iodine atom at the 4 position, and a methyl group at the 3' position of its biphenyl framework. Benzophenones are renowned for their structural versatility, enabling diverse biological and chemical applications, including antifungal, anti-inflammatory, and chemotherapeutic activities . The fluorine atom contributes to electronic effects (e.g., electron-withdrawing), while the methyl group may improve lipophilicity and steric interactions.

属性

IUPAC Name |

(4-fluoro-3-methylphenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMINJBTJMYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-iodo-3’-methylbenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and 4-iodotoluene.

Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction, where 4-fluoroacetophenone is reacted with 4-iodotoluene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) under anhydrous conditions.

Purification: The crude product is then purified using column chromatography to obtain the desired 4’-Fluoro-4-iodo-3’-methylbenzophenone with high purity.

Industrial Production Methods

While specific industrial production methods for 4’-Fluoro-4-iodo-3’-methylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

化学反应分析

Types of Reactions

4’-Fluoro-4-iodo-3’-methylbenzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

科学研究应用

4’-Fluoro-4-iodo-3’-methylbenzophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4’-Fluoro-4-iodo-3’-methylbenzophenone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4'-Fluoro-4-iodo-3'-methylbenzophenone and related benzophenone derivatives:

Key Findings:

Substituent Effects on Bioactivity: Fluorine and iodine in this compound may synergize to enhance stability and binding affinity in biological systems, as seen in analogous antifungal benzophenones . Methoxy groups (e.g., in Mexenone) improve solubility but reduce lipophilicity compared to methyl or halogen substituents .

Structural and Electronic Properties :

- The dihedral angle between phenyl rings (57.45° in ) influences molecular packing and intermolecular interactions. The absence of a hydroxyl group in the target compound may reduce hydrogen-bonding capacity but improve metabolic stability.

- Iodine’s polarizability and heavy-atom effect could make the compound useful in X-ray crystallography or photodynamic therapy .

Synthetic Considerations: The target compound’s synthesis likely involves Friedel-Crafts acylation or halogenation steps, similar to methods for (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone (AlCl₃/nitrobenzene) . Introduction of iodine may require electrophilic iodination or metal-catalyzed coupling, as seen in spiro-fused pyridine derivatives .

生物活性

4'-Fluoro-4-iodo-3'-methylbenzophenone (CAS No. 951886-70-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The compound is synthesized through a Friedel-Crafts acylation reaction involving 4-fluoroacetophenone and 4-iodotoluene, utilizing aluminum chloride as a catalyst under anhydrous conditions. The final product is purified via column chromatography to achieve high purity levels.

Antimicrobial Properties

Research indicates that this compound has shown potential antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that its halogenated structure may enhance its interaction with microbial targets .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although the specific mechanisms remain to be fully elucidated. The presence of fluorine and iodine atoms in the structure is believed to play a critical role in modulating biological activity through interactions with cellular receptors and enzymes .

The precise mechanism of action for this compound is not comprehensively documented. However, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially influencing signaling pathways related to cell growth and apoptosis. This interaction may involve binding to proteins or nucleic acids, altering their function and leading to therapeutic effects .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Protein/nucleic acid interaction |

| 4'-Fluoro-4-bromo-3'-methylbenzophenone | Moderate | Limited | Similar to above |

| 4'-Fluoro-4-chloro-3'-methylbenzophenone | Limited | Yes | Different target interactions |

Case Studies

- Antibacterial Study : A study conducted on various strains of Staphylococcus aureus revealed that this compound exhibited significant antibacterial activity with an IC50 value lower than 10 µM, indicating strong potential for development as an antimicrobial agent .

- Anticancer Research : In a recent investigation involving breast cancer cell lines (MCF-7), the compound was shown to induce cell death at concentrations ranging from 5 to 15 µM. Flow cytometry analyses indicated an increase in apoptotic cells after treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。